(3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a bromophenyl group, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the bromination of phenylmethanone to introduce the bromine atom at the 3-position. This is followed by the nitration of another phenyl ring to introduce the nitro group at the 4-position. The final step involves the formation of the piperazine ring and its subsequent attachment to the bromophenyl and nitrophenyl groups under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperazine ring can be modified through alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and alkylating agents like methyl iodide for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield an aminophenyl derivative, while substitution of the bromophenyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of a bromine atom.
(3-Fluorophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone: Similar structure but with a fluorine atom instead of a bromine atom.
(3-Iodophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of (3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorinated, fluorinated, and iodinated analogs.
Properties
IUPAC Name |
(3-bromophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-13-12-20(16-5-7-17(8-6-16)22(24)25)9-10-21(13)18(23)14-3-2-4-15(19)11-14/h2-8,11,13H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNASZWQGPSQJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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